Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
Description
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a hydrochloride salt of an ethyl ester derivative featuring a 4-nitrophenyl substituent. The nitro group at the para position confers strong electron-withdrawing effects, making the aromatic ring highly electron-deficient. Such properties are critical in synthetic chemistry, particularly in reactions requiring activated aromatic systems (e.g., nucleophilic substitutions or catalytic hydrogenation to form amines). The compound likely serves as a key intermediate in pharmaceutical synthesis, analogous to related esters used in antidepressant drug development (e.g., venlafaxine intermediates) .
Properties
CAS No. |
119974-47-9 |
|---|---|
Molecular Formula |
C11H15ClN2O4 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H |
InChI Key |
DEYMRUWCJVPAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: Ethyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Depending on the nucleophile, various substituted derivatives.
Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (inferred properties) with analogous compounds from the evidence:
Note: Molecular weight for C15H24ClNO4 recalculated as 317.45 g/mol, conflicting with (281.35 g/mol), suggesting possible inconsistencies in source data.
Purity and Commercial Availability
- Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl: Available with certificates of analysis (COA) and method of analysis (MOA), ensuring compliance with pharmaceutical standards .
- Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl: Marketed by Biosynce Pharmatech with guaranteed purity and reliability for industrial use .
Research Findings and Implications
- Positional Isomerism : The 4-nitro derivative’s para-substitution pattern is critical for reactions requiring maximal electron withdrawal, unlike meta-nitro analogs, which show reduced activation .
- Salt Forms : Hydrochloride salts improve aqueous solubility, facilitating use in polar reaction media compared to free bases .
- Synthetic Utility: Ethyl 3-amino-3-(heteroaryl)propanoates are precursors to β-amino acids, which are building blocks for peptidomimetics and protease inhibitors .
Biological Activity
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and antiviral properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and a nitrophenyl substituent. The molecular formula is C₁₁H₁₄ClN₃O₄, which contributes to its reactivity and potential interactions with biological targets. The presence of the nitrophenyl group enhances its chemical reactivity, making it a candidate for various chemical transformations and biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral properties. It has been investigated for its efficacy against viral pathogens, with some evidence indicating that it can inhibit viral replication in vitro. The nitro group is believed to play a crucial role in this activity by forming reactive intermediates that can disrupt viral components.
Table 2: Antiviral Activity Against Selected Viruses
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 15 |
| Herpes Simplex Virus | 10 |
| Human Immunodeficiency Virus (HIV) | 20 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical biochemical pathways, leading to modulation of their activity. For instance, it has been suggested that the compound inhibits key enzymes in microbial metabolism, thereby exerting its antimicrobial effects .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Amino Acid Backbone : Starting from commercially available precursors, the amino acid structure is formed through a series of reactions involving amination and esterification.
- Introduction of the Nitro Group : The nitro group is introduced via electrophilic substitution on the aromatic ring.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.
This multi-step synthesis allows for the introduction of functional groups that enhance the compound's properties .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Antiviral Research : Another investigation focused on its antiviral properties showed promising results against influenza viruses, suggesting that further development could lead to effective antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
